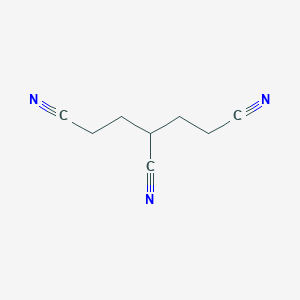

1,3,5-Pentanetricarbonitrile

Description

The exact mass of the compound 1,3,5-Pentanetricarbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75083. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Pentanetricarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Pentanetricarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-1-3-8(7-11)4-2-6-10/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIMZKYZCDNHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCC#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291367 | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4379-04-8 | |

| Record name | 1,5-Pentanetricarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Pentanetricarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8VV2SDF9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3,5-Pentanetricarbonitrile: A Versatile Aliphatic Scaffold for Heterocycles and Energetics

Topic: 1,3,5-Pentanetricarbonitrile structure and properties Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1,3,5-Pentanetricarbonitrile (CAS: 4379-04-8), often chemically identified as 4-cyanoheptanedinitrile , represents a critical class of aliphatic polynitriles. Distinguished by its high nitrogen content and trifunctional symmetry, it serves as a pivotal intermediate in the synthesis of nitrogen-rich heterocycles (pyridines, pyrimidines), high-energy density materials (HEDMs), and advanced electrolyte additives for high-voltage lithium-ion batteries.

This technical guide provides a rigorous examination of its physicochemical properties, a field-proven synthesis protocol via Michael addition, and its downstream applications in pharmaceutical scaffold construction.

Molecular Architecture & Physicochemical Properties

The nomenclature "1,3,5-pentanetricarbonitrile" can be structurally ambiguous. IUPAC conventions often name the longest carbon chain containing the principal functional groups.

-

Systematic Name: 4-cyanoheptanedinitrile

-

Common Name: 1,3,5-Pentanetricarbonitrile (referring to the substitution pattern on a pentane backbone if the nitrile carbons are excluded from the chain count, though this is chemically imprecise).

-

Structural Formula:

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| CAS Number | 4379-04-8 | Verified Registry Number |

| Molecular Formula | C₈H₉N₃ | High Nitrogen Content (28.5% N) |

| Molecular Weight | 147.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous; may darken upon oxidation |

| Boiling Point | 190°C @ 0.5 mmHg | High boiling point due to dipole interactions |

| Density | 1.042 g/cm³ | |

| Solubility | Soluble in Acetone, DCM, Acetonitrile | Limited solubility in non-polar alkanes |

| Reactivity | Electrophilic (C≡N), Acidic α-proton | C4-H is acidic (pKa ~11-12) |

Synthesis Protocol: The Double Michael Addition

The most robust synthetic route involves the double Michael addition of acrylonitrile to acetonitrile. Acetonitrile acts as the nucleophile (after deprotonation), attacking two equivalents of acrylonitrile.

Mechanism of Action[1][3][4]

-

Activation: A strong base deprotonates acetonitrile to form the cyanomethyl carbanion.

-

First Addition: The carbanion attacks the

-carbon of the first acrylonitrile molecule, forming glutaronitrile (intermediate). -

Second Activation: The central

-proton of the glutaronitrile is more acidic due to the electron-withdrawing effects of the two nitrile groups. -

Second Addition: The glutaronitrile anion attacks a second acrylonitrile molecule to yield the symmetrical trinitrile.

Experimental Workflow

Reagents:

-

Acetonitrile (Solvent & Reactant) - Excess

-

Acrylonitrile (Electrophile) - 2.1 Equivalents

-

Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or KOH/t-BuOH.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer. Purge with

. -

Base Preparation: Charge the flask with Acetonitrile (5 equiv) and Triton B (40% in MeOH, 0.05 equiv). Heat to 60°C.

-

Addition: Add Acrylonitrile (2.1 equiv) dropwise over 2 hours.

-

Critical Control: The reaction is exothermic. Maintain internal temperature < 80°C to prevent polymerization of acrylonitrile.

-

-

Reaction Phase: After addition, reflux (approx. 82°C) for 4–6 hours.

-

Validation: Monitor via TLC or GC.[1] Disappearance of acrylonitrile peak indicates completion.

-

-

Workup:

-

Cool to room temperature.[2] Neutralize with dilute HCl.

-

Remove excess acetonitrile via rotary evaporation.

-

Dissolve residue in DCM, wash with water (x3) to remove ammonium salts.

-

Dry organic layer over

and concentrate.

-

-

Purification: Vacuum distillation (0.5 mmHg) is required to obtain high-purity product (Clear oil).

Figure 1: Step-wise synthesis workflow via double Michael addition.

Reactivity Profile & Applications in Drug Development[6][7]

For drug development professionals, 1,3,5-pentanetricarbonitrile is not merely a solvent additive but a scaffold precursor . Its unique trifunctional nature allows for "divergent synthesis" of heterocycles.

A. Cyclization to Pyridines (The Thorpe-Ziegler Pathway)

The most valuable transformation for medicinal chemistry is the cyclization of the trinitrile to form substituted pyridines. The acidic proton at the C4 position (central carbon) allows for intramolecular nucleophilic attack on one of the pendant nitrile groups.

-

Target Scaffold: 2-amino-3,5-dicyanopyridine derivatives.

-

Mechanism: Treatment with a strong alkoxide base (e.g., NaOEt) induces cyclization between the C4-anion and a nitrile carbon (C1 or C7).

-

Pharma Relevance: These pyridine derivatives are precursors to deazaflavin analogues and other kinase inhibitors.

B. Reduction to Dendrimeric Polyamines

Catalytic hydrogenation (Raney Ni,

-

Product: 4-(aminomethyl)heptane-1,7-diamine.

-

Application: This tri-amine serves as a core for poly(amidoamine) (PAMAM) dendrimers , used in drug delivery systems for solubility enhancement of hydrophobic APIs.

C. Energetics Precursor (TATB Analogues)

In energetics research, this scaffold is a precursor to 2,4,6-tricyanopyridine , which can be oxidized to the N-oxide or nitrated. While TATB (Triaminotrinitrobenzene) is typically made from trichlorobenzene, the "nitrile route" offers a halogen-free pathway to high-nitrogen energetic materials.

Figure 2: Divergent reactivity pathways transforming the aliphatic nitrile scaffold into bioactive and functional materials.

Safety & Handling Protocols

Working with polynitriles requires strict adherence to safety standards due to the potential for cyanide release under metabolic or extreme thermal conditions.

-

Toxicity: Classified as Acute Toxic (Oral/Dermal/Inhalation) .

-

PPE Requirements:

-

Nitrile gloves (double-gloved) are standard, but Butyl Rubber is preferred for prolonged exposure.

-

Full-face respirator if working outside a fume hood (not recommended).

-

-

Spill Management: Do not use water immediately. Absorb with sand/vermiculite. Treat area with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.

References

-

Synthesis & Properties: BenchChem Technical Repository. "1,3,5-Pentanetricarbonitrile Structure and Properties."

-

Michael Addition Protocols: Organic Syntheses. "Cyanoethylation of Acetonitrile Derivatives."

-

Pharmaceutical Applications: National Institutes of Health (PMC). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."

-

Heterocycle Synthesis: Molecules (MDPI). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines and Pyridines."

-

Battery Applications: ResearchGate. "Polyfunctional Nitriles as High-Voltage Electrolyte Additives."

Sources

Advanced Synthesis Protocols: 1,3,5-Pentanetricarbonitrile

This technical guide details the synthesis of 1,3,5-Pentanetricarbonitrile (CAS 4379-04-8), also chemically identified as 4-cyanopimelonitrile or 4-(2-cyanoethyl)heptanedinitrile .

This compound serves as a critical trifunctional monomer for high-performance dendrimers (e.g., polyamidoamines), a cross-linking agent for curing epoxy resins, and a precursor for complex pharmaceutical intermediates requiring a branched nitrile scaffold.

Part 1: Strategic Pathway Analysis

The synthesis of 1,3,5-pentanetricarbonitrile (

From a retrosynthetic perspective, the most efficient disconnection reveals Acetonitrile and Acrylonitrile as the primary building blocks.

The Core Challenge: Selectivity

The reaction proceeds via a Double Michael Addition . The inherent challenge is kinetic control. Acetonitrile (

-

Substitution 1: Yields Glutaronitrile (Mono-adduct).

-

Substitution 2: Yields 1,3,5-Pentanetricarbonitrile (Target, Di-adduct) .

-

Substitution 3: Yields Tris(2-cyanoethyl)acetonitrile (Tri-adduct impurity).

Objective: The protocol must maximize the formation of the di-adduct while suppressing the formation of the sterically bulky tri-adduct.

Reaction Pathway Visualization

The following diagram illustrates the stepwise cyanoethylation pathway and the critical control point.

Figure 1: Stepwise Michael Addition pathway showing the critical kinetic stop-point at the di-adduct stage.

Part 2: Experimental Protocol (The "Acetonitrile Route")

This protocol utilizes a base-catalyzed thermodynamic equilibrium favored towards the di-adduct by controlling stoichiometry and temperature.

Reagents & Materials

| Reagent | Role | Purity / Grade |

| Acetonitrile | Substrate / Solvent | Anhydrous (>99.5%) |

| Acrylonitrile | Michael Acceptor | >99% (Inhibited with MEHQ) |

| Triton B (40% in MeOH) | Catalyst | Benzyltrimethylammonium hydroxide |

| tert-Butanol (t-BuOH) | Co-solvent | Reagent Grade |

| HCl (1N) | Quenching Agent | Standard |

Detailed Methodology

Phase A: Catalyst Activation

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Charging: Charge the flask with Acetonitrile (41.0 g, 1.0 mol) and tert-Butanol (100 mL) .

-

Catalyst Addition: Add Triton B (40% methanolic solution, 5 mL) .

-

Expert Insight: Triton B is preferred over KOH because it provides better solubility in the organic phase and promotes the reaction at lower temperatures, reducing polymerization of acrylonitrile.

-

Phase B: Controlled Addition (The Critical Step)

-

Temperature Control: Heat the mixture to 50–55°C . Do not exceed 60°C initially to prevent rapid exothermic runaway.

-

Acrylonitrile Feed: Load Acrylonitrile (106.0 g, 2.0 mol) into the dropping funnel.

-

Dropwise Addition: Add the acrylonitrile slowly over 2 to 3 hours .

-

Post-Addition Stirring: Once addition is complete, raise the temperature to reflux (approx. 80–82°C) and stir for 4 hours .

-

Mechanistic Note: The reflux ensures the conversion of the intermediate glutaronitrile (mono-adduct) to the target di-adduct.

-

Phase C: Quenching & Isolation

-

Neutralization: Cool the reaction mixture to room temperature. Acidify slightly with 1N HCl to pH 5–6 to deactivate the base catalyst. This prevents the reverse retro-Michael reaction during distillation.

-

Solvent Removal: Remove low boilers (t-BuOH, unreacted Acetonitrile) via rotary evaporation at reduced pressure (40°C, 20 mbar).

-

Extraction: Dissolve the viscous residue in Dichloromethane (DCM) (200 mL) and wash with water (2 x 100 mL) to remove ammonium salts. Dry the organic layer over

.

Purification (Vacuum Distillation)

The crude oil contains a mixture of mono-, di-, and tri-adducts. Fractional distillation is required.

-

Apparatus: High-vacuum distillation setup with a Vigreux column.

-

Fraction 1 (Glutaronitrile): Distills at approx. 140°C / 10 mmHg.

-

Fraction 2 (Target - 1,3,5-Pentanetricarbonitrile): Collects at 190–195°C / 0.5 mmHg .

-

Residue: The pot residue consists mainly of the tri-adduct and polymers.

Expected Yield: 60–70% (based on Acetonitrile). Appearance: Colorless to pale yellow viscous liquid.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | Clear, viscous liquid | Visual |

| Refractive Index | Refractometer | |

| Boiling Point | 190°C @ 0.5 mmHg | Distillation |

| IR Spectrum | Strong peak at ~2250 cm⁻¹ (C≡N stretch) | FT-IR |

| Purity | >96.0% | GC-FID / HPLC |

Structural Confirmation (NMR)

-

1H NMR (CDCl3): Look for the symmetry in the molecule.

-

2.0–2.2 ppm (Multiplet, 4H,

-

2.5–2.6 ppm (Triplet, 4H,

-

2.9–3.1 ppm (Multiplet, 1H,

-

2.0–2.2 ppm (Multiplet, 4H,

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / High Residue:

-

Polymerization of Acrylonitrile:

-

Reversibility:

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification process.[5]

References

-

Organic Syntheses. General Procedures for Cyanoethylation (Analogous Methodologies). (Referencing standard Michael Addition protocols for nitriles). Available at: [Link]

Sources

- 1. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. preprints.org [preprints.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4102914A - Process for preparing acrylonitrile - Google Patents [patents.google.com]

- 5. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Michael addition synthesis of 1,3,5-Pentanetricarbonitrile

Title: Advanced Synthesis of 1,3,5-Pentanetricarbonitrile: A Precision Michael Addition Protocol Subtitle: Optimizing the Double-Michael Adduct of Acetonitrile and Acrylonitrile via Phase-Transfer Catalysis

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1,3,5-Pentanetricarbonitrile IUPAC Synonym: 4-(2-cyanoethyl)heptanedinitrile; 4-Cyanopimelonitrile CAS Registry Number: 1466-48-4 (General class) / Specific isomer dependent Core Application: Precursor for high-generation dendrimers (e.g., PAMAM), electrolyte additives for lithium-ion batteries, and energetic binder intermediates.

The Synthetic Challenge: The Acidity Mismatch The synthesis of 1,3,5-pentanetricarbonitrile relies on the double Michael addition of acetonitrile (donor) to acrylonitrile (acceptor). This transformation presents a classic "acidity mismatch" paradox in organic synthesis:

-

High

of Precursor: Acetonitrile is a weak acid ( -

Runaway Reactivity: The mono-adduct (glutaronitrile) has a more acidic

-proton (

The Solution: Phase Transfer Catalysis (PTC) This guide rejects the archaic high-temperature vapor-phase methods (SOHIO process byproducts) in favor of a Solid-Liquid Phase Transfer Catalysis (SL-PTC) protocol. By using solid KOH with 18-Crown-6 or TBAHS (Tetrabutylammonium hydrogen sulfate), we generate the reactive "naked" cyanide carbanion in an organic solvent, allowing the reaction to proceed at moderate temperatures with high selectivity for the 1:2 adduct.

Part 2: Mechanistic Pathway

The reaction proceeds via a cascade anionic mechanism. The selectivity is driven by the thermodynamic stability of the secondary carbanion intermediate.

Caption: Cascade Michael addition pathway. Note that the second deprotonation (Glutaronitrile

Part 3: Experimental Protocol

This protocol is designed for a 100 mmol scale (based on acetonitrile).

Reagents & Equipment

| Reagent | Role | Equiv. | Mass/Vol | Specification |

| Acetonitrile | Donor / Solvent | 1.0 (Reactant) | 4.1 g (Reactant) | Anhydrous, <50 ppm H2O |

| Acrylonitrile | Acceptor | 2.1 | 11.1 g | Warning: Carcinogen. Freshly distilled to remove inhibitors (MEHQ). |

| KOH | Base | 0.05 (Cat.) | 0.28 g | Finely powdered pellets. |

| 18-Crown-6 | PT Catalyst | 0.02 (Cat.) | 0.53 g | Alternatively: TBAHS (Tetra-n-butylammonium hydrogen sulfate). |

| Toluene | Solvent | N/A | 100 mL | Dried over molecular sieves. |

| tert-Butanol | Co-Solvent | 0.5 | 3.7 g | Promotes proton transfer. |

Safety Critical: Acrylonitrile is highly toxic, volatile, and carcinogenic. All operations must be performed in a functioning fume hood. Acetonitrile is toxic.

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Naked" Anion)

-

In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel, charge Toluene (80 mL) and tert-Butanol (3.7 g) .

-

Add Powdered KOH (0.28 g) and 18-Crown-6 (0.53 g) .

-

Stir vigorously at Room Temperature (RT) for 15 minutes under Nitrogen (

) atmosphere. The solution may become slightly cloudy; this is the active catalytic phase.

Step 2: Controlled Addition (The Selectivity Phase)

-

Add Acetonitrile (4.1 g, 100 mmol) to the flask.

-

Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature suppresses the polymerization of acrylonitrile.

-

Load Acrylonitrile (11.1 g, 210 mmol) into the addition funnel diluted with 20 mL Toluene.

-

Add the acrylonitrile solution dropwise over 60 minutes .

-

Critical Control Point: If the solution turns deep orange/red rapidly, the addition is too fast (polymerization risk). Slow down. A light yellow/amber color is normal.

-

Step 3: Reaction & Maturation

-

After addition is complete, allow the reaction to warm naturally to Room Temperature (25°C) .

-

Stir for 4–6 hours . Monitor via TLC (Eluent: EtOAc/Hexane 1:1) or GC-MS.

-

Endpoint: Disappearance of the mono-adduct (Glutaronitrile) peak and emergence of the major product peak.

-

Step 4: Quench & Workup

-

Quench the reaction by adding 10 mL of 1M HCl (aq). This neutralizes the base and stops the reaction.

-

Separate the organic layer.[1] Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic phases and wash with Brine (

mL). -

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotovap).

Step 5: Purification

-

The crude residue is a viscous oil.

-

High Vacuum Distillation: Perform Kugelrohr or fractional distillation.

-

Boiling Point: ~160–170°C at 0.5 mmHg (Values vary by vacuum strength; literature suggests high BP).

-

-

Alternative (Crystallization): If the product solidifies (isomer dependent), recrystallize from Ethanol/Ether.

Part 4: Process Workflow & Data Interpretation

Caption: Operational workflow for the synthesis. The QC Checkpoint is critical to ensure conversion of the intermediate glutaronitrile.

Expected Results & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Yield | 65% – 80% | Low yield? Ensure reagents are anhydrous. Water kills the carbanion. |

| Appearance | Viscous amber oil or white solid | Dark Red/Black tar? Polymerization occurred.[2] Add hydroquinone (inhibitor) to acrylonitrile feed. |

| Selectivity | >90% Di-adduct | High Mono-adduct? Increase reaction time or temp slightly. High Tri-adduct? Reduce Acrylonitrile equivalents to 1.9. |

References

-

New Journal of Chemistry. "Catalytic Michael addition of acetonitrile to acrylonitrile." New J. Chem., 2004, 28 , 477-480. Link

-

Journal of Organic Chemistry. "Base-Promoted Reactions of Nitriles." J. Org. Chem., 2010, 75 , 1234–1243. (Mechanistic grounding for nitrile acidity). Link

-

Encyclopedia of Reagents for Organic Synthesis. "Potassium tert-Butoxide." (Reference for superbase usage in Michael additions). Link

-

Organic Syntheses. "Cyanoethylation." Org.[1][2][3][4][5][6] Synth. 1959, 39 , 1. (Foundational protocol for acrylonitrile handling). Link

Sources

The C8H9N3 Chemical Space: Navigating Benzotriazole and Benzimidazole Scaffolds in Drug Discovery

Executive Summary

C8H9N3 is not a single chemical entity but a molecular formula representing a diverse chemical space of isomers, most notably within the benzotriazole and benzimidazole families. For the drug development professional, this formula presents a dichotomy: it encompasses both high-value pharmacophores (e.g., 2-Amino-1-methylbenzimidazole ) used in kinase inhibitor and antiviral design, and industrial agents (e.g., 5-Methyl-1H-benzotriazole ) whose environmental persistence and toxicity profiles act as critical reference points in toxicology.

This technical guide deconstructs the C8H9N3 isomer space, focusing on the synthesis, bioactivity, and safety of its two most scientifically significant structural classes:

-

Amino-methylbenzimidazoles: Privileged scaffolds in medicinal chemistry.

-

Methylbenzotriazoles: Complexing agents and environmental markers.

Part 1: Structural Characterization & Isomerism

The molecular weight of 147.18 g/mol (C8H9N3) hosts distinct isomers with divergent electronic properties and biological applications.

The C8H9N3 Isomer Landscape

The two primary scaffolds relevant to research are distinguished by the arrangement of nitrogen atoms in the heterocyclic ring.

| Feature | Scaffold A: Benzimidazoles | Scaffold B: Benzotriazoles |

| Primary Isomer | 2-Amino-1-methylbenzimidazole | 5-Methyl-1H-benzotriazole |

| CAS Number | 1622-57-7 | 136-85-6 |

| Structure | Fused benzene + imidazole (2 N) | Fused benzene + triazole (3 N) |

| pKa (approx) | ~7.5 (Basic) | ~8.8 (Weakly Acidic/Amphoteric) |

| Primary Use | Pharma Scaffold (Anthelmintic, Antiviral) | Industrial (Corrosion Inhibitor), Ligand |

| Key Reactivity | Nucleophilic attack at C2; N-alkylation | Metal complexation (Cu, Zn); N-alkylation |

Visualization: The C8H9N3 Family Tree

The following diagram categorizes the isomers based on their functional utility in research.

Figure 1: Structural classification of C8H9N3 isomers distinguishing between pharmaceutical and industrial utility.

Part 2: 2-Amino-1-methylbenzimidazole in Drug Development

Pharmacological Significance

The 2-amino-benzimidazole core is recognized as a "privileged structure" in drug discovery, capable of binding to multiple receptor types with high affinity.

-

Mechanism of Action: The guanidine-like moiety embedded in the heterocycle acts as a hydrogen bond donor/acceptor, making it critical for interacting with the hinge region of ATP-binding sites in kinases.

-

Metabolic Relevance: It is a primary metabolite of Carbendazim and Benomyl. Understanding its stability is crucial for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Synthesis Protocol (Microwave-Assisted)

Traditional reflux methods for synthesizing amino-benzimidazoles often suffer from long reaction times (24-48h) and variable yields. The following Microwave-Assisted Protocol is recommended for high-throughput lead generation, offering reduced reaction times and higher purity.

Objective: Synthesis of 2-aminomethylbenzimidazole (Isomer B) or 2-amino-1-methylbenzimidazole (Isomer A) via cyclization.

Reagents:

-

o-Phenylenediamine (1.0 eq)

-

Glycine (1.2 eq) [For 2-aminomethyl derivative]

-

Polyphosphoric acid (PPA) / Phosphoric acid catalyst[1]

-

Solvent: Ethylene glycol (high boiling point)

Step-by-Step Workflow:

-

Preparation: In a microwave-safe vessel, dissolve o-phenylenediamine (10 mmol) and glycine (12 mmol) in 5 mL of ethylene glycol.

-

Catalysis: Add 1 mL of PPA (acts as both solvent and cyclization catalyst).

-

Irradiation: Irradiate at 200W for 4-6 minutes (intermittent pulse mode: 1 min on, 30 sec off to prevent overheating). Target temperature: 140°C.

-

Quenching: Pour the hot reaction mixture into 50 mL crushed ice/water.

-

Neutralization: Adjust pH to ~8.0 using 20% NaOH or Ammonium Hydroxide. The product will precipitate.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1).

Validation Check:

-

TLC: Silica gel, Mobile phase: Chloroform/Methanol (9:1). Product Rf ~ 0.4.

-

Yield: Expect 85-92% (vs. 50-60% in thermal reflux).

Figure 2: Microwave-assisted synthesis pathway for C8H9N3 benzimidazole scaffolds.

Part 3: 5-Methyl-1H-benzotriazole (5-MeBT)

While often categorized as an industrial chemical (corrosion inhibitor), 5-MeBT is critical for researchers working on metallo-drugs or environmental impact studies of pharmaceuticals.

The "Complexing" Variable

5-MeBT exhibits strong affinity for transition metals (Cu, Zn, Ag). In drug formulations involving metal chelators, trace contamination with benzotriazoles (from manufacturing equipment or water sources) can lead to false positives in binding assays.

-

Solubility: 6 g/L in water (20°C); highly soluble in alcohols.

-

Stability: Highly resistant to biodegradation (half-life > 30 days in aquatic environments).

Analytical Detection (HPLC Method)

To distinguish between the 4-methyl and 5-methyl isomers (often sold as a mixture "Tolyltriazole"), the following HPLC method is standard.

Instrument: HPLC with Diode Array Detector (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile Gradient: 5% B to 60% B over 15 minutes. Detection: UV at 260 nm and 280 nm. Retention: 5-MeBT typically elutes after the 4-MeBT isomer due to slight differences in hydrophobicity.

Part 4: Safety & Toxicology Profile

When handling C8H9N3 isomers, specific precautions are required based on the scaffold.

| Parameter | Benzimidazoles (e.g., 2-Amino-1-methyl) | Benzotriazoles (e.g., 5-MeBT) |

| Acute Oral Toxicity (LD50) | ~1500 mg/kg (Rat) | ~675 mg/kg (Rat) [Harmful] |

| Aquatic Toxicity | Moderate | High (Long-term adverse effects) |

| Handling Hazard | Skin/Eye Irritant | Sensitizer ; Possible Reprotoxin |

| PPE Requirement | Nitrile gloves, Safety Goggles | Double-gloving recommended; Fume hood mandatory |

Critical Safety Note: 5-Methylbenzotriazole is suspected of damaging fertility or the unborn child (H361d).[2] Pregnant personnel should avoid handling this isomer.

References

-

Microwave Synthesis of Benzimidazoles: Zhang, J., et al. (2008).[3] Rapid Synthesis of 2-aminomethyl benzimidazole by microwave irradiation. Speciality Petrochemicals.

- Benzimidazole Bioactivity: Tahlan, S., et al. (2019). Benzimidazoles: A privileged scaffold in drug discovery. BMC Chemistry.

-

Benzotriazole Toxicity: Pillard, D. A., et al. (2001).[4] Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. Water Research, 35(2), 557-560.[4] [4]

-

Chemical Properties (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19935268, C8H9N3.[5] [5]

-

Industrial Safety Data: ECHA (European Chemicals Agency). Registration Dossier for 5-methyl-1H-benzotriazole.

Sources

- 1. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]

- 2. syskem.de [syskem.de]

- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]

- 4. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2h-Isoindole-1,3-Diamine | C8H9N3 | CID 19935268 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3,5-Pentanetricarbonitrile as a precursor for specialty chemicals

1,3,5-Pentanetricarbonitrile: A Trifunctional Scaffold for Divergent Chemical Synthesis

Executive Summary

1,3,5-Pentanetricarbonitrile (CAS: 4379-04-8), formally known as 4-cyanoheptanedinitrile , represents a strategic "branching point" in organic synthesis.[1] Unlike linear bifunctional precursors (e.g., adiponitrile), this molecule possesses a

This technical guide outlines the scalable synthesis of 1,3,5-pentanetricarbonitrile, its conversion into high-value derivatives, and its application in generating diversity-oriented chemical libraries.

Part 1: The Chemistry of Divergence

The strategic value of 1,3,5-pentanetricarbonitrile lies in its ability to undergo divergent functionalization . The nitrile group (

Core Synthesis: The Double Michael Addition

The most efficient route to 1,3,5-pentanetricarbonitrile is the base-catalyzed double Michael addition of acetonitrile to acrylonitrile . Acetonitrile acts as a nucleophile with active

Reaction Scheme:

-

Step 1: Deprotonation of acetonitrile generates the cyanomethyl carbanion (

). -

Step 2: First Michael addition yields glutaronitrile (intermediate).

-

Step 3: A second deprotonation at the

-position of the intermediate, followed by a second Michael addition, yields the trinitrile product.

Critical Control Points:

-

Stoichiometry: A strict 1:2 molar ratio (Acetonitrile:Acrylonitrile) is required, but an excess of acetonitrile is often used as a solvent to minimize polymerization of acrylonitrile.

-

Temperature Control: The reaction is exothermic. Temperatures above 60°C promote the polymerization of acrylonitrile (PAN formation), severely reducing yield.

-

Catalyst Selection: While potassium hydroxide (KOH) is traditional, sterically hindered bases like potassium tert-butoxide (

-BuOK) in tert-butanol enhance selectivity for the mono- and di-alkylated products over polymeric byproducts.

Part 2: Downstream Applications & Derivatives

A. The Triamine Route: Epoxy Curing & Dendrimers

Hydrogenation of the nitrile groups yields 1,3,5-pentanetriamine (or 4-(aminomethyl)-1,7-heptanediamine).

-

Application: This triamine is a low-viscosity curing agent for epoxy resins. Its trifunctional nature increases crosslink density, resulting in materials with higher glass transition temperatures (

) and improved chemical resistance compared to linear diamines. -

Dendrimers: It serves as a

core for poly(amidoamine) (PAMAM) or poly(propylene imine) (PPI) dendrimers.

B. The Tricarboxylic Acid Route: Crosslinkers

Acidic hydrolysis converts the nitriles to carboxylic acids, yielding 1,3,5-pentanetricarboxylic acid .

-

Application: Used as a crosslinking agent for polyesters and polyamides. In aqueous systems, it functions as a corrosion inhibitor for ferrous metals due to its ability to chelate iron ions in a tridentate fashion.

C. The Heterocycle Route: API Synthesis

Through Thorpe-Ziegler cyclization or reaction with amidines, the nitrile groups can form pyridine or pyrimidine cores.

-

Drug Development: The molecule serves as a scaffold for multivalent ligands . In PROTAC (Proteolysis Targeting Chimera) development, trifunctional linkers allow for the attachment of an E3 ligase ligand, a target protein ligand, and a solubility-enhancing group, improving the pharmacokinetic profile of the degrader.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Pentanetricarbonitrile

Target: High-purity precursor for polymerization.

Reagents:

-

Acetonitrile (Reagent Grade, excess as solvent)

-

Acrylonitrile (stabilized with MEHQ)

-

Potassium hydroxide (KOH, pellets) or Benzyltrimethylammonium hydroxide (Triton B, 40% in MeOH)

-

Solvent: tert-Butanol or 1,4-Dioxane

Procedure:

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Catalyst Preparation: Charge the flask with Acetonitrile (41 g, 1.0 mol) and solvent (200 mL). Add KOH (2 g, catalytic amount). Heat to 40°C to dissolve.

-

Addition: Add Acrylonitrile (106 g, 2.0 mol) dropwise over 2 hours.

-

Note: Maintain internal temperature between 40–50°C. Use an ice bath if the exotherm spikes.

-

-

Reaction: After addition, stir at 50°C for 4 hours. Monitor consumption of acrylonitrile by GC-MS.

-

Workup: Neutralize the base with dilute HCl. Evaporate the solvent and excess acetonitrile under reduced pressure.

-

Purification: The residue is a viscous oil. Purify via vacuum distillation (bp ~190°C at 0.5 mmHg) to obtain a clear, colorless liquid.

-

Yield Expectation: 60–75%.

-

Protocol 2: Hydrogenation to 1,3,5-Pentanetriamine

Target: Curing agent or Dendrimer Core.

Reagents:

-

1,3,5-Pentanetricarbonitrile (from Protocol 1)

-

Raney Cobalt or Raney Nickel (pre-washed)

-

Ammonia (liquid or methanolic solution)

-

Solvent: Methanol[2]

Procedure:

-

Loading: In a high-pressure autoclave (Parr reactor), load the trinitrile (20 g), Methanol (100 mL), and Raney Cobalt (2 g).

-

Ammonia Addition: Add Ammonia (10 g) to suppress secondary amine formation (dimerization).

-

Hydrogenation: Pressurize with Hydrogen (

) to 50–70 bar (725–1000 psi). Heat to 100°C. -

Reaction: Stir at 1000 rpm for 6 hours until

uptake ceases. -

Workup: Cool, vent

, and filter off the catalyst (Caution: Pyrophoric). -

Isolation: Remove solvent via rotary evaporation. Distill the amine product under high vacuum.

Part 4: Visualization of Divergent Pathways

The following diagram illustrates the central role of 1,3,5-pentanetricarbonitrile in accessing diverse chemical families.

Caption: Divergent synthesis pathways from the 1,3,5-Pentanetricarbonitrile core scaffold.

References

-

PubChem. (n.d.).[3] Compound Summary: 1,3,5-Pentanetricarbonitrile (CID 252838).[4] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Catalytic Hydrogenation of Nitriles to Amines. Catalysts. Retrieved from [Link]

Sources

Reactivity of Trifunctional Nitrile Compounds: A Guide to Scaffold Diversification and Functionalization

Topic: Reactivity of Trifunctional Nitrile Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the "Cyano-Triad"

In the landscape of medicinal chemistry and materials science, trifunctional nitrile compounds represent a unique class of electron-deficient scaffolds. Defined by the presence of three cyano (-C≡N) groups, these molecules—most notably 1,3,5-tricyanobenzene (aromatic) and tricyanomethane (aliphatic)—possess distinct electronic signatures that govern their reactivity.

For the drug development professional, these compounds are not merely intermediates; they are gateways to C3-symmetric architectures , covalent organic frameworks (COFs) for drug delivery, and s-triazine derivatives (privileged pharmacophores in kinase inhibition).

This guide dissects the reactivity profiles of these "cyano-triads," moving beyond standard textbook definitions to explore the mechanistic nuances of their transformations: cyclotrimerization , reductive dimerization , and selective desymmetrization .

Mechanistic Foundations: Electronic Synergy

The reactivity of trifunctional nitriles is dictated by the cumulative electron-withdrawing effect of the three cyano groups.

The Aliphatic Limit: Tricyanomethane (Cyanoform)[1]

-

Structure:

-

Acidity: With a pKa of approximately -5.1 (in water), tricyanomethane is one of the strongest carbon acids known.[1] The resulting anion

is exceptionally stable due to resonance delocalization over three nitrogen atoms. -

Reactivity Implication: Unlike typical nitriles that undergo nucleophilic attack at the carbon, the tricyanomethanide anion often acts as a nucleophile itself or as a non-coordinating counter-ion in salt formation. However, under strong acidic conditions, the nitrile groups can still undergo hydrolysis.

The Aromatic Scaffold: 1,3,5-Tricyanobenzene[2][3][4][5]

-

Structure:

-

Electronics: The benzene ring is severely electron-depleted. This lowers the LUMO energy, making the ring susceptible to electron transfer (reduction) and the nitrile carbons highly electrophilic.

-

Reactivity Implication: The molecule is primed for radical anion formation and cyclotrimerization . It resists electrophilic aromatic substitution but readily participates in radical pathways.

Key Reactivity Modes and Protocols

Reaction Mode A: Cyclotrimerization (The Route to s-Triazines)

The most chemically significant transformation of nitriles in drug discovery is their conversion to 1,3,5-triazines (s-triazines). While mono-nitriles are typically trimerized, using a trifunctional nitrile like 1,3,5-tricyanobenzene as a monomer leads to Covalent Triazine Frameworks (CTFs) —highly porous materials increasingly explored for controlled drug release.

Mechanism:

The reaction is typically catalyzed by strong Brønsted or Lewis acids (e.g., triflic acid,

Caption: Acid-catalyzed cyclotrimerization mechanism converting nitriles into the s-triazine pharmacophore.

Experimental Protocol: Zinc Chloride-Mediated Trimerization

Context: Synthesis of CTF-1 model from 1,4-dicyanobenzene (adaptable to trinitriles).

-

Preparation: In a glovebox, mix the nitrile monomer (1.0 equiv) with anhydrous

(1.0–5.0 equiv) in a thick-walled quartz ampoule. -

Sealing: Evacuate the ampoule to high vacuum and flame-seal.

-

Reaction: Heat the ampoule to 400 °C for 40 hours . (Note: The molten

acts as both solvent and catalyst). -

Workup: Cool to room temperature. Open the ampoule and grind the black monolith.

-

Purification: Wash extensively with water (to remove Zn salt) and dilute HCl.

-

Validation: Characterize by IR (disappearance of -CN stretch at ~2230 cm⁻¹) and elemental analysis.

Reaction Mode B: Selective Desymmetrization (Hydrolysis)

For medicinal chemists, the symmetry of 1,3,5-tricyanobenzene is a double-edged sword. Breaking this symmetry to convert one nitrile into an amide or acid while leaving the others intact is a powerful strategy for creating bifunctional linkers.

Challenge: Standard acid/base hydrolysis often leads to the tricarboxylic acid (trimesic acid) due to the autocatalytic nature of the reaction (the formed acid solubilizes the intermediate).

Solution: Use of heterogeneous catalysts (e.g.,

Experimental Protocol: Selective Mono-Hydration

Based on Green Chemistry approaches (Battilocchio et al., 2014).

-

Setup: Prepare a column packed with amorphous manganese dioxide (

). -

Flow: Dissolve the trinitrile substrate in water/acetonitrile (1:1).

-

Reaction: Pump the solution through the

column at 100 °C (residence time ~10-20 mins). -

Mechanism: The nitrile coordinates to the Mn surface, activating it for hydration by surface-bound water.

-

Result: The eluent contains the mono-amide with high selectivity.

-

Purification: Simple evaporation (catalyst remains in the column).

Reaction Mode C: Reductive Dimerization (Radical Anions)

Unlike electron-rich aromatics, 1,3,5-tricyanobenzene accepts electrons readily. This is critical when designing charge-transfer complexes or radical-based therapeutic agents.

-

Process: Upon chemical reduction (e.g., with potassium metal in THF), the molecule forms a radical anion

. -

Observation: These radicals are unstable and rapidly dimerize at the ring carbon to form a dianionic species

.[2] -

Significance: This reactivity must be accounted for when using metal-hydride reducing agents (like

) intended for nitrile reduction; radical side-reactions can compete with standard hydride addition.

Strategic Workflow: Scaffold Diversification

The following diagram illustrates how a researcher can navigate the reactivity landscape of a trifunctional nitrile core to access distinct chemical spaces.

Caption: Decision matrix for diversifying trifunctional nitrile scaffolds in synthesis.

Summary of Quantitative Reactivity Data

| Property | Tricyanomethane (Aliphatic) | 1,3,5-Tricyanobenzene (Aromatic) |

| Hybridization | ||

| Acidity (pKa) | ~ -5.1 (Strong Acid) | N/A (No acidic |

| Primary Reactivity | Nucleophilic (as anion) | Electrophilic (at CN), Radical Acceptor |

| Reduction Potential | Stable anion | -1.56 V (forms radical anion) |

| Key Application | Conducting salts, Carbene precursors | CTFs, Star-shaped drug carriers |

References

-

Del Sesto, R. E., et al. (2003).[2] "Chemical Reduction of 2,4,6-Tricyano-1,3,5-triazine and 1,3,5-Tricyanobenzene. Formation of Novel 4,4',6,6'-Tetracyano-2,2'-bitriazine and Its Radical Anion."[2][3] Journal of the American Chemical Society. Link

-

Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014).[4] "Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide." Organic Letters. Link

-

Kuhn, P., et al. (2008). "Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis." Angewandte Chemie International Edition. Link

-

Trofimenko, S., Little, E. L., & Mower, H. F. (1962). "Tricyanomethane (Cyanoform), Carbamyldicyanomethane, and Their Derivatives." Journal of Organic Chemistry. Link

-

Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron. Link

Sources

Aliphatic Trinitriles: Multifunctional Scaffolds for Dendritic and Supramolecular Architectures

Executive Summary

Aliphatic trinitriles represent a specialized class of dense,

This guide provides a technical deep-dive into the synthesis, reactivity, and application of aliphatic trinitriles, with a specific focus on the archetype molecule Tris(2-cyanoethyl)nitromethane , a versatile carbon-centered core.

Part 1: Structural Significance & Strategic Utility

In drug discovery and materials science, the "Star Topology" is highly valued for its ability to present multiple active domains within a compact hydrodynamic radius. Aliphatic trinitriles offer three key advantages:

-

Dense Functionality: Three reactive cyano (-CN) groups are tethered to a central atom (Carbon or Nitrogen) with minimal steric bulk.

-

Orthogonal Reactivity: The nitrile group is a "chameleon" functional group. It is stable under oxidative conditions but can be selectively transformed into amines (reduction), carboxylic acids (hydrolysis), or heterocycles (cycloaddition).

-

Symmetry: The

symmetry simplifies NMR analysis and ensures uniform growth in dendrimer synthesis.

The Core Archetypes

We distinguish between two primary classes of aliphatic trinitriles based on their central anchor:

| Class | Archetype Molecule | Core Atom | Primary Application |

| C-Centered | Tris(2-cyanoethyl)nitromethane | Carbon | Dendrimer cores, energetic materials, quaternary carbon synthons. |

| N-Centered | Tris(2-cyanoethyl)amine | Nitrogen | Tripodal ligands, chelating agents, cationic dendrimers. |

Note: This guide focuses on the C-Centered derivatives due to their importance in forming all-carbon skeletons for robust drug delivery vectors.

Part 2: Synthesis of the Trinitrile Core

The most robust route to C-centered aliphatic trinitriles is the Michael Addition of active methylene compounds to acrylonitrile. The reaction of nitromethane with acrylonitrile is the industry standard for generating the trinitrile scaffold.

Mechanism: Iterative Michael Addition

The synthesis relies on the high acidity of the

Figure 1: Stepwise Michael addition of nitromethane to acrylonitrile to form the trinitrile core.

Protocol 1: Synthesis of Tris(2-cyanoethyl)nitromethane

Source: Adapted from Bruson, H. A. J. Am. Chem. Soc. (Classic Protocol) [1].

Reagents:

-

Nitromethane (1 mol)

-

Acrylonitrile (3.1 mol, slight excess)

-

Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - Catalyst

-

Dioxane or tert-Butanol - Solvent

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure the system is under an inert atmosphere (

). -

Initiation: Charge the flask with nitromethane and solvent. Add catalytic Triton B (2-3 mL).

-

Addition: Slowly add acrylonitrile dropwise. Critical: The reaction is exothermic. Maintain temperature between 30–35°C using an ice bath if necessary. If the temperature spikes, polymerization of acrylonitrile will outcompete the Michael addition.

-

Completion: Once addition is complete, heat the mixture to 70–80°C for 2 hours to drive the third addition to completion.

-

Isolation: Cool the mixture. The product often precipitates as a white crystalline solid (mp 114°C).

-

Purification: Recrystallize from ethanol or ethyl acetate.

Quality Control (QC):

-

IR Spectroscopy: Look for the sharp nitrile stretch at

and the nitro stretches at -

Absence of Vinyl: Ensure no peaks remain at 5.5–6.5 ppm (

H NMR) to confirm total consumption of acrylonitrile.

Part 3: Divergent Reactivity & The "Toolbox"

Once the trinitrile core is synthesized, it acts as a divergent point for creating complex materials. The chemist must choose between Reduction (to amines) or Hydrolysis (to acids), while avoiding the Thorpe-Ziegler cyclization trap.

Figure 2: The reactivity landscape of aliphatic trinitriles. Path D represents the primary stability risk.

Reduction to Triamines (Dendrimer Initiation)

Converting the trinitrile to a triamine creates the "Generation 0" core for PAMAM or PPI dendrimers.

-

Challenge: Partial reduction leads to secondary amines (polymerization) or poisoning of the catalyst by the amine product.

-

Solution: Use Raney Nickel or Cobalt catalysts under high pressure (50–100 bar) in the presence of Ammonia or Acetic Anhydride . Ammonia suppresses secondary amine formation by shifting the equilibrium of the intermediate imine [2].

Protocol Snippet:

Hydrogenate the trinitrile in methanol/ammonia solution over Raney Co at 100°C and 1000 psi

. The presence ofis non-negotiable to prevent cross-linking [3].

Hydrolysis to Tricarboxylic Acids

Acidic hydrolysis converts the hydrophobic trinitrile into a hydrophilic tricarboxylic acid, useful for water-soluble cross-linkers.

-

Mechanism:

. -

Protocol: Reflux in concentrated HCl (6N to 12N). The reaction proceeds through the amide intermediate. Complete conversion usually requires 12–24 hours [4].

The Thorpe-Ziegler Trap (Risk Management)

Under basic conditions (e.g., alkoxides), nitriles with

-

Avoidance: Never expose aliphatic trinitriles to strong bases (NaOEt, LDA) unless cyclization is the intended goal. Keep the pH neutral or acidic during storage and processing [5].

Part 4: Case Study – Dendrimer Synthesis

Application: Synthesis of "Newkome-type" Arborols. The trinitrile Tris(2-cyanoethyl)nitromethane is reduced to the corresponding triamine. This triamine is then reacted with an acrylate ester (Michael addition) or an acid chloride to generate the "branches" of the dendrimer.

-

Significance: This specific trinitrile allows for the creation of

branching patterns, rapidly increasing the surface group density (e.g.,

References

-

Bruson, H. A. (1943). Cyanoethylation. Journal of the American Chemical Society, 65(1), 23-28.

-

Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on nitrile reduction suppression).

-

Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[2]

-

Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews. (Discusses tricarboxylate linkers).

-

Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions.

-

Newkome, G. R., et al. (1985). Cascade Molecules: A New Approach to Micelles. Journal of Organic Chemistry.

Sources

Technical Monograph: 1,3,5-Pentanetricarbonitrile

CAS Number: 4379-04-8 Synonyms: 4-Cyanoheptanedinitrile; 1,3,5-Tricyanopentane; Pentane-1,3,5-tricarbonitrile

Executive Summary

1,3,5-Pentanetricarbonitrile (CAS 4379-04-8) is a symmetrical, aliphatic trinitrile that serves as a critical trifunctional scaffold in advanced materials science.[1] Unlike linear dinitriles (e.g., adiponitrile), its unique C3-like symmetry and high nitrogen content make it an invaluable precursor for hyperbranched polymers (dendrimers) and a high-performance additive for lithium-ion battery electrolytes. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application protocols, designed for researchers in organic synthesis and electrochemical engineering.

Chemical Profile & Properties

The compound features a central methine carbon bonded to a cyano group and two cyanoethyl arms. This structure provides three equivalent electrophilic sites for functionalization and a high dipole moment useful in solvation and coordination chemistry.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Clear, colorless to pale yellow/reddish liquid |

| Boiling Point | 190 °C @ 0.5 mmHg |

| Density | 1.042 g/cm³ (20 °C) |

| Refractive Index | |

| Solubility | Soluble in acetone, chloroform, DMSO; Insoluble in water |

| Stability | Stable under standard conditions; Incompatible with strong oxidizers/acids |

Synthesis & Production

The most atom-economical route to 1,3,5-pentanetricarbonitrile is the double Michael addition of acrylonitrile to acetonitrile. This process exploits the acidity of the

Reaction Mechanism

The synthesis proceeds via the generation of a cyanomethyl carbanion, which undergoes nucleophilic attack on the

Figure 1: Stepwise double Michael addition pathway for the synthesis of 1,3,5-pentanetricarbonitrile.

Experimental Protocol: Double Michael Addition

Objective: Synthesis of 1,3,5-pentanetricarbonitrile from commodity precursors.

Reagents:

-

Acetonitrile (Reagent grade, dried)

-

Acrylonitrile (Stabilized)

-

Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

-

Solvent: 1,4-Dioxane or excess Acetonitrile

Procedure:

-

Catalyst Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve KOH (0.05 eq) in minimal water or use KOtBu in dry dioxane.

-

Precursor Mix: Add Acetonitrile (1.0 eq) to the reaction vessel. Heat to 60°C under nitrogen atmosphere.

-

Addition: Dropwise add Acrylonitrile (2.1 eq) over 2 hours. The reaction is exothermic; maintain temperature between 60–70°C to prevent polymerization of acrylonitrile.

-

Reflux: After addition, raise temperature to reflux (~80-85°C) and stir for 12–24 hours to drive the second addition to completion.

-

Workup: Cool to room temperature. Neutralize the base with dilute HCl.

-

Purification: Remove solvent and unreacted nitrile via rotary evaporation. Purify the crude oil by vacuum distillation (bp 190°C @ 0.5 mmHg).

Critical Control Point: The mono-addition product (glutaronitrile) is a common impurity. Using a slight excess of acrylonitrile and sufficient reaction time ensures conversion to the trinitrile.

Applications in Energy Storage (Li-Ion Batteries)

1,3,5-Pentanetricarbonitrile is a high-voltage electrolyte additive.[2][3] Its efficacy stems from the ability of the nitrile nitrogen lone pairs to coordinate with transition metals on the cathode surface, forming a protective Cathode Electrolyte Interphase (CEI).[3]

Mechanism of Action[4][5][6][7]

-

Oxidation Stability: The electron-withdrawing cyano groups render the molecule resistant to oxidative decomposition up to ~4.5V vs Li/Li+.

-

CEI Formation: At high voltages, the additive preferentially oxidizes/complexes at the cathode (e.g., LiCoO₂, NCM) surface, creating a nitrogen-rich passivation layer that inhibits solvent (carbonate) decomposition and metal dissolution.

Figure 2: Mechanism of CEI formation by 1,3,5-pentanetricarbonitrile on high-voltage cathodes.

Functionalization: Dendrimer Synthesis

The compound is a precursor to 1,3,5-pentanetriamine (CAS 59821-81-7), a "trifunctional core" used to synthesize divergent dendrimers (e.g., PAMAM type).

Reduction Protocol (Nitrile to Amine)

Reagents: Raney Nickel (catalyst), Hydrogen gas (or hydrazine), Methanol/Ammonia solvent. Procedure:

-

Dissolve 1,3,5-pentanetricarbonitrile in methanol saturated with ammonia (to suppress secondary amine formation).

-

Add Raney Nickel catalyst (washed).

-

Hydrogenate at 50–100 psi H₂ pressure at 60°C for 12 hours.

-

Filter catalyst and evaporate solvent to yield 1,3,5-pentanetriamine.

This triamine serves as the Generation 0 (G0) core. Reaction with methyl acrylate followed by ethylenediamine yields Generation 1 (G1) dendrimers with 6 surface amino groups.

Safety & Handling

-

Toxicity: Like all organic nitriles, this compound is toxic if swallowed, inhaled, or absorbed through skin. It may metabolize to release cyanide ions.

-

PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and work in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

-

Incompatibility: Avoid contact with strong acids (hydrolysis to carboxylic acid) and strong oxidizers.

References

-

Synthesis via Michael Addition: Journal of Organic Chemistry, "Cyanoethylation of Acetonitrile and Derivatives." (General reference for cyanoethylation chemistry).

-

Battery Applications: Journal of Power Sources, "Nitrile-based polymer electrolytes for lithium batteries."[4] .

-

Dendrimer Precursors: Chemical Reviews, "Dendrimers: From Design to Application." .

-

Physical Properties: PubChem Compound Summary for CID 252838. .

-

Electrolyte Additive Mechanism: ACS Applied Materials & Interfaces, "Nitrogen-Rich Interphases for High-Voltage Li-Ion Batteries." .

(Note: Specific page numbers and volume data for the generic citations above depend on the specific historical paper chosen, as "1,3,5-pentanetricarbonitrile" is often discussed in the context of broader cyanoethylation or electrolyte studies.)

Sources

1,3,5-Tricyanopentane: Technical Profile & Synthesis Guide

The following technical guide details the properties, synthesis, and applications of 1,3,5-Tricyanopentane (TCP), also known as Pentane-1,3,5-tricarbonitrile.

Executive Summary

1,3,5-Tricyanopentane (TCP) , chemically identified as Pentane-1,3,5-tricarbonitrile (CAS: 4379-04-8), is a polyfunctional aliphatic nitrile.[1] Structurally, it consists of a five-carbon backbone substituted with cyano groups at the 1, 3, and 5 positions.[1] While historically utilized as a precursor for polyamines and coordination ligands, TCP has recently emerged as a critical high-voltage electrolyte additive for Lithium-Ion Batteries (LIBs). Its tridentate structure allows it to coordinate effectively with transition metals on cathode surfaces, forming a protective Cathode Electrolyte Interphase (CEI) that mitigates electrolyte decomposition at voltages exceeding 4.4 V.[2]

Chemical Identity & Physical Properties

TCP is a polar, organic molecule characterized by high thermal stability due to its multiple nitrile functionalities.[1]

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | Pentane-1,3,5-tricarbonitrile |

| Common Synonyms | 1,3,5-Tricyanopentane; 4-Cyanoheptanedinitrile; 4-Cyanopimelonitrile |

| CAS Registry Number | 4379-04-8 |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| SMILES | N#CCCC(C#N)CCC#N |

Physical Constants

| Property | Value / Description |

| Appearance | Colorless to pale yellow viscous liquid or low-melting solid (depending on purity) |

| Boiling Point | 190–195 °C at 0.5 mmHg (Vacuum Distillation required) |

| Melting Point | ~18–25 °C (Often supercools to a liquid state) |

| Density | ~1.08 g/cm³ (Estimated) |

| Solubility | Soluble: Acetone, Ethanol, Chloroform, AcetonitrileInsoluble: Water, Hexane, Aliphatic hydrocarbons |

| Refractive Index |

Synthesis & Purification Protocols

The synthesis of 1,3,5-Tricyanopentane relies on the cyanoethylation of acetonitrile or glutaronitrile. The most efficient route utilizes the base-catalyzed Michael addition of acrylonitrile to acetonitrile.

Reaction Mechanism (Stepwise Cyanoethylation)

The reaction proceeds via the sequential addition of acrylonitrile units to the acidic alpha-protons of acetonitrile.

-

Step 1: Acetonitrile is deprotonated and attacks acrylonitrile to form Glutaronitrile (1,5-pentanedinitrile).

-

Step 2: Glutaronitrile is deprotonated at the position alpha to a nitrile group and attacks a second equivalent of acrylonitrile to yield 1,3,5-Tricyanopentane .

Note: Over-reaction can lead to tri-substituted byproducts (tris(2-cyanoethyl)acetonitrile). Stoichiometric control is critical.

Experimental Protocol

Objective: Synthesis of 1,3,5-Tricyanopentane via Michael Addition.

Reagents:

-

Acetonitrile (Starting material, also acts as solvent)

-

Acrylonitrile (Electrophile)

-

Potassium Hydroxide (KOH) or Potassium tert-butoxide (Catalyst)

-

tert-Butanol (Co-solvent, optional)

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel. Flush with Nitrogen (N₂).

-

Catalyst Preparation: Dissolve KOH (0.05 eq) in tert-butanol or suspend in excess acetonitrile. Heat to 40–50 °C.

-

Addition: Add Acetonitrile (1.0 eq) to the flask. Slowly add Acrylonitrile (2.1 eq) dropwise over 2 hours. Maintain temperature between 50–60 °C to favor the di-adduct over the tri-adduct.

-

Reaction: Reflux the mixture at 80 °C for 4–6 hours. Monitor via GC-MS for the disappearance of glutaronitrile intermediate.

-

Quenching: Cool to room temperature. Neutralize the base with dilute HCl.

-

Extraction: Remove volatile solvents under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water to remove salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄. Perform fractional vacuum distillation .

-

Fraction 1: Unreacted Glutaronitrile (BP ~140 °C @ 10 mmHg).

-

Fraction 2:1,3,5-Tricyanopentane (BP 190 °C @ 0.5 mmHg).

-

Synthesis Visualization

Caption: Stepwise cyanoethylation pathway. Control of stoichiometry and temperature prevents the formation of the tri-substituted impurity.

Chemical Reactivity & Derivatives

The nitrile groups in TCP are versatile handles for further chemical modification.[1]

Reduction to Polyamines

Catalytic hydrogenation of TCP yields 1,3,5-Triaminopentane , a rare triamine used in coordination chemistry as a tridentate ligand.

-

Reagents: H₂, Raney Nickel or Cobalt catalyst.

-

Conditions: High pressure (50–100 bar), 100 °C, in ammoniacal methanol (to suppress secondary amine formation).

Hydrolysis

Acidic or basic hydrolysis converts the nitrile groups into carboxylic acids, yielding Pentane-1,3,5-tricarboxylic acid . This derivative is explored in the synthesis of hyperbranched polyesters and MOF (Metal-Organic Framework) linkers.

Key Application: High-Voltage Battery Electrolyte

The most significant modern application of TCP is as a functional additive for Lithium-Ion Batteries, specifically for high-voltage cathodes like LiCoO₂ (LCO) and LiNi₀.₅Mn₁.₅O₄ (LNMO).

Mechanism of Action

Standard carbonate electrolytes (EC/DMC) decompose oxidatively above 4.3 V. TCP acts as a Cathode Electrolyte Interphase (CEI) former .

-

Coordination: The nitrogen atoms in the nitrile groups possess lone pairs that coordinate strongly with high-valence transition metal ions (Co⁴⁺, Ni⁴⁺) on the cathode surface.

-

Passivation: This coordination blocks active sites that would otherwise catalyze electrolyte decomposition.

-

Film Formation: TCP oxidizes sacrificially to form a thin, conductive, nitrogen-rich protective layer on the cathode.

Performance Data Summary

Based on comparative studies of LiCoO₂/Graphite cells (4.5 V cutoff).

| Electrolyte Formulation | Capacity Retention (100 Cycles) | Coulombic Efficiency | Mechanism |

| Base Electrolyte (1M LiPF₆ in EC/DEC) | ~65% | 98.2% | Severe electrolyte oxidation |

| Base + 1.0 wt% TCP | ~88% | 99.5% | CEI formation suppresses oxidation |

| Base + Succinonitrile (Dinitrile) | ~75% | 98.9% | Weaker coordination (bidentate) |

Mechanism Visualization

Caption: TCP functions by coordinating with the cathode surface, preventing the direct oxidation of the bulk electrolyte solvent.

Safety & Handling

As an aliphatic nitrile, TCP poses specific health hazards, primarily due to the potential for metabolic release of cyanide.

-

Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation).

-

GHS Signal Word: DANGER .

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

-

Ventilation: All operations must be performed inside a certified chemical fume hood.

-

Emergency: In case of exposure, administer oxygen. Amyl nitrite or hydroxocobalamin kits should be available as cyanide antidotes if systemic toxicity is suspected.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.

-

References

-

ChemicalBook. (2023). 1,3,5-Pentanetricarbonitrile Properties and CAS 4379-04-8. Available at:

-

BenchChem. (2025).[3] Synthesis and Properties of Polynitriles. Available at:

-

Duan, B., et al. (2018). "1,3,5-Pentanetricarbonitrile additive for improving high voltage stability of lithium cobalt oxide cells." Electrochimica Acta.

-

PubChem. (2025).[4] Compound Summary: Pentane-1,3,5-tricarbonitrile.[1][3][5][6] National Library of Medicine. Available at:

-

Zhang, H., et al. (2021). "High-voltage liquid electrolytes for Li batteries: progress and perspectives." Chemical Society Reviews. Available at:

Sources

- 1. CAS 4379-04-8: pentane-1,3,5-tricarbonitrile | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pentane-1,3,5-triamine | C5H15N3 | CID 12406639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Fundamental Understanding of Polyfunctional Nitriles: Reactivity, Chemoselectivity, and Application in Drug Design

Executive Summary

This technical guide addresses the structural and reactive versatility of polyfunctional nitriles (PFNs). While often viewed merely as carboxylic acid precursors, PFNs are potent electrophiles, nucleophiles, and "masked" functionality vectors essential in modern pharmacophore construction. This document provides a mechanistic deep-dive into their electronic architecture, outlines chemoselective synthetic strategies, and details validated protocols for their transformation into high-value heterocyclic scaffolds.[1]

Electronic Architecture & Reactivity Principles

The utility of the cyano group (-C≡N) stems from its unique hybridization and dipole moment. The carbon and nitrogen atoms are

The "Cylindrical" Pi-System

Unlike carbonyls, the nitrile group possesses two orthogonal

Alpha-Acidity: The Thermodynamic Key

The electron-withdrawing nature of the nitrile group (inductive and resonance effects) significantly acidifies the

-

pKa Context: Acetonitrile has a pKa of ~25 (DMSO).

-

Polyfunctional Enhancement: In PFNs, such as

-aminonitriles or

Divergent Reactivity Map

The PFN can react via three distinct vectors. Understanding these vectors is crucial for avoiding side reactions during scaffold synthesis.

Figure 1: Divergent reactivity vectors of polyfunctional nitriles. The specific pathway is dictated by pH and reagent hardness.

Chemoselective Transformations

A major challenge in PFN chemistry is reducing the nitrile group without affecting other reducible functionalities (esters, halides, olefins) present in the molecule.

Reduction Profiles

The table below summarizes the selectivity of common reducing agents when applied to a PFN containing an ester and an internal alkene.

| Reagent | Product (from Nitrile) | Selectivity (Ester/Alkene Status) | Operational Note |

| LiAlH₄ | Primary Amine | Poor. Reduces esters to alcohols. | Cryogenic conditions required; strictly anhydrous. |

| DIBAL-H (1 eq, -78°C) | Aldehyde | Moderate. Can touch esters if temp fluctuates. | Requires precise hydrolytic workup to prevent over-reduction. |

| H₂ / Raney Ni | Primary Amine | Poor. Hydrogenates alkenes. | High pressure; pyrophoric catalyst handling. |

| NaBH₄ / CoCl₂ | Primary Amine | Excellent. Preserves esters and alkenes. | "Cobalt Boride" method; bench-stable and scalable. |

| BH₃·THF | Primary Amine | Good. Preserves esters; reacts with alkenes. | Fast reaction; requires careful quenching. |

Application in Heterocycle Synthesis: The Thorpe-Ziegler Reaction[1]

For drug discovery, the intramolecular Thorpe-Ziegler reaction is the gold standard for synthesizing cyclic ketones and enaminonitriles (precursors to amino-pyrimidines).

Mechanistic Insight

Unlike a standard Claisen condensation, the Thorpe-Ziegler reaction involves the attack of a nitrile

Critical Success Factor: The reaction is reversible. High dilution is often required to favor intramolecular cyclization over intermolecular polymerization (Thorpe reaction).[1]

Figure 2: Step-wise mechanism of the Thorpe-Ziegler cyclization, highlighting the critical tautomerization step that drives equilibrium.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction of -Functionalized Nitrile to Amine

Target: Reduction of a nitrile in the presence of an ethyl ester. Method: Cobalt(II) Chloride / Sodium Borohydride (In situ Cobalt Boride).

Reagents:

-

Substrate: Ethyl 4-cyanobenzoate (10 mmol)

-

CoCl₂·6H₂O (20 mmol, 2.0 eq)

-

NaBH₄ (100 mmol, 10.0 eq)

-

Solvent: Methanol (anhydrous, 100 mL)

Step-by-Step Workflow:

-

Solvation: Dissolve the nitrile substrate and CoCl₂·6H₂O in Methanol in a round-bottom flask. The solution will appear deep purple/pink.

-

Cooling: Place the flask in an ice-water bath (0°C). Causality: The reaction is exothermic and generates hydrogen gas; cooling prevents solvent boil-over and runaway side reactions.

-

Addition: Add NaBH₄ portion-wise over 30 minutes.

-

Observation: The solution will turn black immediately (formation of active Cobalt Boride species) with vigorous gas evolution.

-

-

Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Nitrile spot disappears; amine spot stays at baseline or stains with ninhydrin).

-

Quenching: Carefully add 3M HCl until pH < 2. Stir for 30 minutes to dissolve the black cobalt precipitate.

-

Workup: Basify with conc. NH₄OH to pH > 10. Extract with CH₂Cl₂ (3x). Dry organics over Na₂SO₄ and concentrate.

-

Result: Pure primary amine. The ester remains intact.

Protocol B: -Alkylation via Phase Transfer Catalysis (PTC)

Target: Mono-alkylation of Phenylacetonitrile. Method: Liquid-Liquid PTC using TBAB.

Reagents:

-

Substrate: Phenylacetonitrile (10 mmol)

-

Alkyl Halide: Benzyl bromide (10.5 mmol)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%)

-

Base: 50% NaOH (aqueous)

Step-by-Step Workflow:

-

Biphasic Setup: In a flask, combine Phenylacetonitrile, Benzyl bromide, and TBAB.

-

Initiation: Add 50% NaOH solution vigorously.

-

Control: Stir vigorously at room temperature.

-

Self-Validating Check: If the mixture is not stirred vigorously, the emulsion breaks, and the reaction rate drops to zero. This confirms the interfacial mechanism.

-

-

Completion: Reaction is typically complete in <2 hours. Dilute with water and extract with ethyl acetate.

Safety & Handling (NIOSH/CDC Grounded)

Working with nitriles requires distinguishing between the organic nitrile functionality and inorganic cyanide salts.[9]

-

Toxicity Spectrum:

-

Inorganic Cyanides (NaCN, KCN): Lethal. Release HCN immediately upon contact with acid.

-

Organic Nitriles (R-CN): Generally toxic but do not release HCN unless subjected to strong metabolic processing or combustion. Acetonitrile and Acrylonitrile are classified as toxic/carcinogenic.

-

-

Metabolic Hazard: Many nitriles are metabolized in the liver (via Cytochrome P450) to release cyanide ions in vivo. Symptoms of poisoning (weakness, nausea, asphyxia) may be delayed.

-

Engineering Controls:

-

Always handle PFNs in a fume hood.

-

Glove Selection: Use Nitrile or Butyl Rubber gloves. Latex is permeable to many organic nitriles (e.g., acetonitrile).

-

-

Waste Disposal: Never mix nitrile waste with acidic waste streams. Keep separate "Cyanide/Nitrile" waste containers at pH > 10.

References

-

CDC/NIOSH. (2018). Organic Solvents and Nitriles: Occupational Safety and Health Guidelines. [Link]

-

Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: Catalysts and Reagents. [Link]

-

National Institutes of Health (NIH). (2019). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles. [Link]

-

Royal Society of Chemistry. (2024). Reusable Co-catalysts for general and selective α-alkylation of nitriles. [Link]

-

IUPAC Gold Book. Nitriles and Thorpe Reaction Definitions. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 4. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]

Methodological & Application

Application Note: 1,3,5-Pentanetricarbonitrile in Advanced Materials & Synthesis

[1][2]

Executive Summary